molecular formula C15H12N2O B6614213 3-Methyl-2-phenylquinazolin-4(3H)-one CAS No. 22686-81-3

3-Methyl-2-phenylquinazolin-4(3H)-one

Cat. No.: B6614213
CAS No.: 22686-81-3
M. Wt: 236.27 g/mol
InChI Key: FPQXJSZKSFDUFR-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazolinone core with a methyl group at the 3-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylquinazolin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved can vary based on the compound’s application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the methyl group at the 3-position.

    3-Methylquinazolin-4(3H)-one: Lacks the phenyl group at the 2-position.

    4(3H)-Quinazolinone: The parent compound without any substituents.

Uniqueness

3-Methyl-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets compared to its unsubstituted or singly substituted analogs.

Properties

IUPAC Name

3-methyl-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQXJSZKSFDUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315313
Record name 4(3H)-Quinazolinone, 3-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22686-81-3
Record name NSC293925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Quinazolinone, 3-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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